4,5-Difluoro-1,3-dioxolan-2-one

Lithium Metal Battery Electrolyte Additive Cycling Stability

This di‑fluorinated cyclic carbonate (DFEC) is a critical film‑forming additive for next‑generation Li‑ion, Li‑metal, and Na‑ion battery electrolytes. Its preferential reductive decomposition yields a mechanically robust, LiF‑rich SEI, delivering >82% capacity retention after 400 cycles vs 31% for FEC. For high‑voltage cathodes and silicon‑based anodes, DFEC uniquely suppresses organic by‑products and enhances thermal safety. Choose DFEC for superior cycle life and high‑voltage stability.

Molecular Formula C3H2F2O3
Molecular Weight 124.04 g/mol
CAS No. 171730-81-7
Cat. No. B12281284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-1,3-dioxolan-2-one
CAS171730-81-7
Molecular FormulaC3H2F2O3
Molecular Weight124.04 g/mol
Structural Identifiers
SMILESC1(C(OC(=O)O1)F)F
InChIInChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H
InChIKeyDSMUTQTWFHVVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Difluoro-1,3-dioxolan-2-one (DFEC) for Next‑Generation High‑Voltage Lithium and Sodium Battery Electrolytes


4,5-Difluoro-1,3-dioxolan-2-one (CAS 171730-81-7), commonly referred to as difluoroethylene carbonate (DFEC), is a fluorinated cyclic carbonate that functions primarily as a film‑forming additive in advanced non‑aqueous electrolytes for lithium‑ion (LIB), lithium‑metal (LMB), and sodium‑ion (NIB) batteries [1]. The molecule features a five‑membered dioxolan‑2‑one ring with two fluorine atoms substituted at the 4 and 5 positions; this di‑fluorination pattern substantially lowers the lowest unoccupied molecular orbital (LUMO) energy and raises the reduction potential relative to both unfluorinated ethylene carbonate (EC) and mono‑fluorinated fluoroethylene carbonate (FEC) [2]. Consequently, DFEC undergoes preferential reductive decomposition on anode surfaces, generating a LiF‑rich solid‑electrolyte interphase (SEI) that confers mechanical robustness and high ionic conductivity, thereby enabling stable cycling under high‑voltage and elevated‑temperature conditions [3].

Why Generic Substitution with EC, FEC, or Other Fluorinated Cyclic Carbonates Fails for High‑Performance Electrolyte Engineering


Fluorinated cyclic carbonates are not interchangeable drop‑in replacements. The number and regio‑chemistry of fluorine substituents dictate the reduction potential, decomposition pathway, and ultimate SEI composition [1]. While mono‑fluorinated FEC improves SEI stability over EC, it can still exhibit delayed SEI maturation and insufficient capacity retention under aggressive cycling conditions, particularly with high‑capacity silicon‑based anodes [2]. Di‑fluorinated DFEC, in contrast, possesses a more cathodic reduction potential and a unique double‑defluorination mechanism that yields a higher proportion of LiF in the SEI and suppresses organic by‑product formation [3]. Substituting DFEC with FEC, EC, or even tri‑fluorinated analogs (e.g., F3EC) without acknowledging these mechanistic distinctions will compromise cycle life, thermal safety, and high‑voltage stability. The following evidence quantifies exactly where DFEC outperforms its closest structural comparators.

Quantitative Comparative Performance of 4,5-Difluoro-1,3-dioxolan-2-one Against FEC, EC, and Other Fluorinated Cyclic Carbonates


Capacity Retention in Lithium‑Metal Batteries: DFEC vs. FEC (Mono‑Fluorinated Carbonate)

In Li‖NMC622 full cells, DFEC as the SEI‑forming solvent delivers substantially higher capacity retention after 400 cycles compared to mono‑fluoroethylene carbonate (FEC). DFEC also maintains a higher average Coulombic efficiency [1].

Lithium Metal Battery Electrolyte Additive Cycling Stability

Capacity Retention in SiO/C Anode Lithium‑Ion Batteries: DFEC‑Containing Electrolyte vs. Blank Electrolyte

Adding DFEC as a film‑forming additive to a blank carbonate electrolyte dramatically improves the capacity retention of SiO/C anode LIBs after 100 cycles at 0.5 C [1].

Lithium‑Ion Battery Silicon‑Based Anode Film‑Forming Additive

High‑Temperature Cycling Stability in NMC532/Graphite Pouch Cells: DFEC vs. EC vs. FEC

In NMC532/artificial graphite pouch cells cycled at 45 °C, DFEC as the electrolyte solvent outperforms both EC and FEC, achieving the highest capacity retention after 500 cycles [1].

High‑Temperature Performance Pouch Cell Electrolyte Solvent

Thermal Safety Enhancement: Increased Onset Temperature and Activation Energy with DFEC

DFEC addition raises the onset temperature for exothermic reactions between the electrolyte and lithiated SiO/C anode and substantially increases the apparent activation energy for thermal decomposition [1].

Thermal Runaway Mitigation DSC Activation Energy

Sodium‑Ion Battery (NIB) Ultra‑High Rate Cycling: DFEC Outperforms FEC

In sodium‑ion coin cells, a 5% DFEC additive enables capacity retention at 20C rate that surpasses the performance of FEC‑containing cells, while also delivering exceptional long‑term cycling stability [1].

Sodium‑Ion Battery High‑Rate Capability Electrolyte Additive

Ionic Conductivity Trade‑off: DFEC vs. EC and FEC in LiTFSI Electrolytes

The ionic conductivity of 1 M LiTFSI solutions in pure carbonate solvents follows the order EC > FEC > DFEC, correlating with their Gutmann donor numbers. DFEC's lower conductivity is a known trade‑off for its superior SEI‑forming capability [1].

Ionic Conductivity Electrolyte Formulation Donor Number

Evidence‑Backed Application Scenarios for 4,5-Difluoro-1,3-dioxolan-2-one (DFEC) in Advanced Battery R&D and Manufacturing


High‑Voltage (>4.5 V) Lithium‑Metal Batteries (LMBs) with Nickel‑Rich Cathodes

DFEC is the preferred SEI‑forming additive or co‑solvent for LMBs operating above 4.5 V using cathodes such as NMC622, NMC811, or LiCoO₂. It enables capacity retention >82% after 400 cycles (vs. 31% for FEC) and maintains average Coulombic efficiencies of 99.95% [1]. Dual‑additive systems pairing DFEC with TMSPi further stabilize the cathode–electrolyte interface, delivering 81.6% retention after 200 cycles at 4.6 V in Li‖LiCoO₂ cells [2].

Silicon‑Based Anodes (Si, SiO, SiOx) for High‑Energy‑Density LIBs

DFEC's preferential reductive decomposition generates a mechanically robust, LiF‑rich SEI that accommodates the severe volume changes of silicon‑based anodes. In SiO/C anode cells, DFEC addition raises capacity retention from 45.23% to 73.14% after 100 cycles at 0.5 C and increases the thermal onset temperature by 6.5 °C with a 15.3% higher activation energy [1]. For micro‑sized SiOx@C anodes, DFEC‑derived SEI exhibits enhanced ionic conductivity and mechanical rigidity, enabling stable long‑term cycling [3].

High‑Temperature and High‑Rate Sodium‑Ion Batteries (NIBs)

DFEC addresses the intrinsic instability of NIB SEI layers, delivering performance that surpasses FEC‑based NIBs. With 5% DFEC additive, sodium‑ion coin cells retain 93.84% of initial capacity after 7000 cycles at 20C [1]. In Na/NaNi₁/₃Fe₁/₃Mn₁/₃O₂ full cells, 2 wt% DFEC enables 78.36% retention after 200 cycles at 1C and 4.2 V [4]. These data position DFEC as a critical component for next‑generation, high‑power sodium‑ion energy storage.

Elevated‑Temperature Operation (≥45 °C) in Pouch and Cylindrical Cells

DFEC‑based electrolytes suppress interfacial impedance growth and electrolyte decomposition at elevated temperatures. In NMC532/graphite pouch cells cycled at 45 °C, DFEC achieves 85% capacity retention after 500 cycles, outperforming both EC and FEC [1]. In LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA)/SiO@C full cells, DFEC as a film‑forming additive improves electrochemical performance, making it suitable for automotive and industrial cells requiring thermal resilience [5].

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